5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and iodine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole typically involves the halogenation of an indole precursor. One common method is the bromination of 1-cyclopropylmethyl-3-iodo-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available indole derivatives. The process often includes halogenation, cyclopropylmethylation, and purification steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and biocatalysis may also be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form halogen bonds with biological macromolecules, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-3-iodo-1H-indole
- 5-Bromo-1-ethyl-3-iodo-1H-indole
- 5-Bromo-1-propyl-3-iodo-1H-indole
Uniqueness
5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive compounds with enhanced potency and selectivity .
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)-3-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrIN/c13-9-3-4-12-10(5-9)11(14)7-15(12)6-8-1-2-8/h3-5,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQUCLMEMFICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C2C=CC(=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.